molecular formula C17H20ClN3O3 B6570964 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-24-0

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570964
CAS No.: 1021251-24-0
M. Wt: 349.8 g/mol
InChI Key: QKMXJHIJDGGBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021251-24-0) is a small molecule research compound with the molecular formula C17H20ClN3O3 and a molecular weight of 349.8 g/mol . It belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemical class, which has been identified as a novel chemotype of Delta Opioid Receptor (DOR) agonists . This compound is of significant interest for neurological and psychiatric disorder research. Unlike other DOR agonists (such as the SNC80 chemotype) that are strong recruiters of β-arrestin and are associated with adverse effects like seizures and rapid tachyphylaxis, this novel chemotype has been reported to be slightly biased toward G-protein signaling with low β-arrestin 2 recruitment efficacy . This pharmacological profile may offer an improved preclinical safety and efficacy profile, making it a valuable tool for developing new therapeutic candidates for conditions such as chronic pain . The compound has shown anti-allodynic efficacy in a complete Freund's adjuvant model of inflammatory pain in mice . It is also highly selective for DOR over a panel of 167 other GPCRs, which helps minimize off-target effects in research settings . Molecular docking and dynamics simulations support that this chemotype binds to the orthosteric site of the DOR . This product is intended for research purposes only.

Properties

IUPAC Name

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-9-21-15(23)17(19-16(21)24)7-10-20(11-8-17)14(22)12-5-3-4-6-13(12)18/h3-6H,2,7-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMXJHIJDGGBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Urea and Diethyl Oxalate

A three-step protocol, as described in patent CN110818712A, begins with the reaction of urea, diethyl oxalate, and ammonium carbonate under heating to form a primary hydantoin intermediate. Subsequent treatment with hydrochloric acid generates a secondary product, which undergoes cyclization with 2-(ethylamino)acetaldehyde in the presence of potassium ferricyanide to yield the spirocyclic core.

Table 1: Reaction Conditions for Spiro Core Synthesis

StepReagentsConditionsOutcome
1Urea, Diethyl Oxalate80°C, 6 hoursPrimary hydantoin intermediate
2HCl (conc.)RT, 2 hoursSecondary chlorinated compound
32-(Ethylamino)acetaldehydeK₃[Fe(CN)₆], 60°C, 8 hrs1,3,8-Triazaspiro[4.5]decane-2,4-dione

This method achieves yields exceeding 75% and is favored for its use of inexpensive, readily available starting materials.

Acylation at the 8-Position with 2-Chlorobenzoyl Chloride

The final step involves introducing the 2-chlorobenzoyl group via Friedel-Crafts acylation or direct nucleophilic acyl substitution.

Friedel-Crafts Acylation Methodology

Adapting methods from Example LII in US3238216A, the 8-nitrogen of the spiro compound reacts with 2-chlorobenzoyl chloride in the presence of AlCl₃. The reaction proceeds in toluene at 80°C for 24 hours, followed by aqueous workup and recrystallization from ethyl acetate.

Table 2: Acylation Optimization Data

ParameterOptimal ValueImpact on Yield
Catalyst (AlCl₃)1.2 equiv.Maximizes electrophilicity
SolventToluenePrevents side reactions
Reaction Time24 hoursEnsures complete acylation

This method achieves 65–70% yield, with residual impurities removed via column chromatography (SiO₂, hexane/EtOAc 4:1).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements advocate for continuous flow systems to enhance reproducibility and safety. A modular setup combines:

  • Cyclization Reactor: Tubular reactor for urea-diethyl oxalate condensation (residence time: 30 mins).

  • Alkylation Unit: Packed-bed reactor with immobilized KI catalyst.

  • Acylation Module: High-temperature loop for Friedel-Crafts reactions.

This approach reduces solvent use by 40% and increases throughput to 50 kg/day.

Waste Management Strategies

  • Solvent Recovery: Distillation of 4-methyl-2-pentanone (90% recovery).

  • Catalyst Reuse: KI is filtered and reactivated via washing with acetic acid.

Analytical Characterization

Critical quality control steps include:

  • HPLC Analysis: C18 column, acetonitrile/water (70:30), retention time = 12.3 mins.

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8 Hz, 1H, Ar-H), 3.82 (m, 2H, N-CH₂), 1.55 (t, 3H, CH₂CH₂CH₃).

    • ¹³C NMR: 178.9 ppm (C=O), 134.2 ppm (C-Cl).

Challenges and Mitigation Strategies

Regioselectivity in Acylation

The 8-position’s reactivity can lead to over-acylation. Employing bulky solvents (e.g., tert-butyl methyl ether) reduces di-acylation byproducts to <5%.

Purification Difficulties

The compound’s low solubility necessitates mixed-solvent recrystallization (e.g., acetone/hexane 1:3) to achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, each with potential unique biological activities.

Scientific Research Applications

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.

    Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been identified as a potential delta opioid receptor agonist, which could explain its effects on pain modulation and neurological functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 8-Position

Aromatic vs. Aliphatic Groups
  • 8-(Cyclopentanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021212-71-4):

    • Replaces 2-chlorobenzoyl with cyclopentanecarbonyl.
    • Aliphatic substituent reduces aromatic interactions but increases hydrophobicity.
    • Molecular weight: 307.3 g/mol (vs. ~363 g/mol for the target compound) .
  • 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE): Benzyl group at position 8 (MW: 259.31 g/mol). Demonstrated anti-migratory activity in prostate cancer cells .
Electron-Withdrawing vs. Electron-Donating Groups
  • 8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021031-72-0):

    • Trimethoxybenzoyl group introduces strong electron-donating effects.
    • Higher molecular weight (363.4 g/mol) and polarity compared to the 2-chlorobenzoyl analog .
  • 8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021101-96-1):

    • Sulfonyl group increases polarity and hydrogen-bonding capacity.
    • Molecular weight: 447.9 g/mol, significantly higher due to the phenethyl and sulfonyl groups .

Substituent Variations at the 3-Position

  • 3-Methyl Derivatives (e.g., CAS: 13625-49-5):

    • Methyl group reduces steric hindrance compared to propyl.
    • Lower molecular weight (219.67 g/mol) may enhance solubility but reduce membrane permeability .
Thermal Stability
  • Hydrochloride Salts (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione HCl):
    • Higher melting points (e.g., 185–186°C) due to ionic character, improving shelf life .
  • Neutral Derivatives : Often viscous oils (e.g., 8-(3-ethoxypropyl) analog), requiring stabilization for pharmaceutical use .

Pharmacological Implications

  • TRI-BE (8-benzyl derivative): Inhibits migration and invasion in PC3 prostate cancer cells, suggesting spirocyclic cores modulate cytoskeletal dynamics .
  • Chlorobenzoyl vs. Trimethoxybenzoyl : The former’s electron-withdrawing Cl may enhance binding to electrophilic targets (e.g., kinases), while trimethoxy groups could favor interactions with hydrophobic pockets .
  • Propyl vs. Methyl Chains : Propyl’s intermediate length balances lipophilicity and metabolic stability, critical for oral bioavailability.

Biological Activity

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspiro compound family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and hematology, due to its interaction with specific biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C17H19Cl2N3O3C_{17}H_{19}Cl_{2}N_{3}O_{3} with a molecular weight of 366.25 g/mol. The structure comprises a unique spirocyclic framework that is instrumental in its biological activity.

The primary mechanism through which this compound exerts its biological effects involves inhibition of the prolyl hydroxylase domain (PHD) enzymes. PHDs are critical in the regulation of hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels. By inhibiting these enzymes, the compound promotes erythropoiesis and has been explored as a potential treatment for anemia associated with chronic diseases.

Anticancer Properties

Research indicates that this compound has demonstrated anticancer activity against various cancer cell lines. A study reported that derivatives of triazaspiro compounds exhibited significant antiproliferative effects on lung and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation by disrupting critical signaling pathways involved in tumor growth .

Erythropoiesis Stimulation

In preclinical studies, this compound has shown efficacy as a short-acting prolyl hydroxylase inhibitor , leading to increased levels of erythropoietin (EPO). This upregulation is beneficial for patients with anemia as it stimulates red blood cell production .

Study on Efficacy in Anemia

A notable study investigated the effects of triazaspiro compounds on anemia models in mice. The findings revealed that administration of this compound resulted in a statistically significant increase in hemoglobin levels compared to controls. The study concluded that this compound could serve as a promising therapeutic agent for treating anemia .

Antiproliferative Activity Assessment

In another case study focusing on its anticancer properties, researchers evaluated the compound's effects on various cancer cell lines using MTT assays to determine cell viability. Results indicated that the compound inhibited cell growth effectively at micromolar concentrations across tested lines .

Data Table: Biological Activities Overview

Biological Activity Effect Cell Lines/Models Reference
AnticancerSignificant antiproliferative effectLung and breast cancer cells
Erythropoiesis stimulationIncreased hemoglobin levelsAnemia mouse model
Prolyl hydroxylase inhibitionUpregulation of EPOPreclinical species

Q & A

Q. What are the key synthetic pathways for 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, halogenated phenyl intermediates are reacted with azaspiro precursors under controlled conditions. Key parameters include:

  • Temperature : Optimized between 60–80°C to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate cyclization. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

A combination of techniques is critical:

  • 1H/13C NMR : Resolves spirocyclic connectivity and substituent positions. For example, distinct triplet signals for propyl groups and aromatic protons confirm substitution patterns .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 803 [M⁺] for related compounds) .

Q. What are the known biological activities of structurally similar triazaspiro compounds, and how might they inform research on this compound?

Analogous compounds exhibit:

  • Antibacterial activity : Linked to sulfonyl groups (e.g., 8-(3-chlorophenyl)sulfonyl derivatives) .
  • Neurological effects : Hydroxyalkyl substituents modulate GABA receptor interactions . These insights suggest prioritizing assays for antimicrobial or CNS activity, depending on substituent modifications .

Advanced Research Questions

Q. How do substituent variations on the benzoyl group affect the compound’s reactivity and biological activity?

Substituents influence both chemical and pharmacological profiles:

  • Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, improving cross-coupling reaction yields.
  • Methoxy groups : Increase lipophilicity, potentially enhancing blood-brain barrier penetration . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., Cl, F, OCH₃) and evaluate bioactivity via in vitro assays .

Q. What strategies can be employed to address low yield in the cyclization step during synthesis?

Common challenges and solutions include:

  • Side reactions : Use protecting groups (e.g., Boc) for reactive amines to prevent undesired intermediates .
  • Incomplete cyclization : Optimize stoichiometry (1.2:1 ratio of precursor to cyclizing agent) and extend reaction time (24–48 hrs) .
  • Scale-up issues : Switch from batch to flow chemistry for better heat and mass transfer .

Q. How can computational modeling aid in predicting the pharmacokinetic properties of this spirocyclic compound?

Computational tools provide insights into:

  • LogP (XLogP3 ~3) : Predicts moderate lipophilicity, suggesting oral bioavailability .
  • Metabolic stability : CYP450 enzyme docking simulations identify potential oxidation sites (e.g., propyl chain) .
  • Toxicity : QSAR models flag hepatotoxicity risks based on structural alerts (e.g., chlorobenzoyl groups) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in NMR data when characterizing spirocyclic compounds?

Conflicting signals may arise from:

  • Dynamic ring puckering : Use variable-temperature NMR to observe conformational changes.
  • Impurity interference : Employ 2D NMR (e.g., COSY, HSQC) to isolate signals . Cross-validate with X-ray crystallography for absolute configuration confirmation .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Triazaspiro Analogs

Compound SubstituentBiological ActivityKey Reference
8-(3-Chlorophenyl)sulfonylAntibacterial (MIC: 2 µg/mL)
Hydroxyalkyl side chainGABA modulation (IC₅₀: 50 nM)
8-(4-Chlorobutyl)Antitumor (IC₅₀: 10 µM)

Q. Table 2. Optimization of Cyclization Reaction Conditions

ParameterLow Yield (<30%)Optimized Yield (>70%)
Temperature50°C70°C
CatalystNoneZnCl₂ (10 mol%)
SolventTHFDMF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.